REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH:11](Cl)(Cl)Cl>>[Cl:3][C:4]1[C:5]([OH:10])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:11]=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
262 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 60° C. for an additional two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
dissolving instantly
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 80° C. for sixteen hours
|
Type
|
DISTILLATION
|
Details
|
to distill off
|
Type
|
DISTILLATION
|
Details
|
the mixture steam distilled
|
Type
|
EXTRACTION
|
Details
|
Six liters of distillate were extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethereal solution dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
the slurry filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Pouring the oil into 500 ml of vigorously stirred hexane
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The hexane filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
WAIT
|
Details
|
upon standing at room temperature for 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |